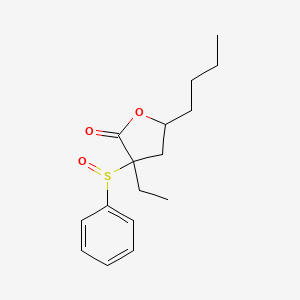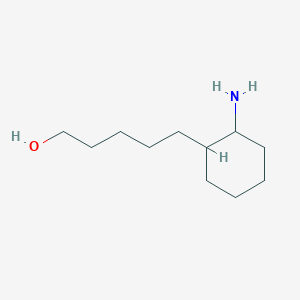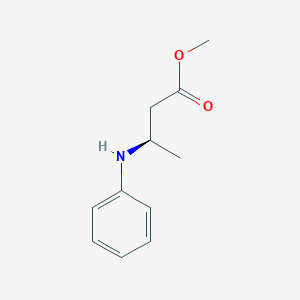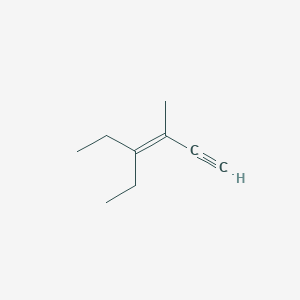![molecular formula C10H11N5O2 B14514049 Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester CAS No. 62642-71-1](/img/structure/B14514049.png)
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester is a compound that combines the structural features of benzoic acid and tetrazole. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the tetrazole ring imparts unique chemical properties to the compound, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . This reaction can be carried out under mild conditions and often yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of tetrazole formation . Additionally, eco-friendly approaches such as using water as a solvent and moderate reaction conditions are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group can yield benzoic acid derivatives, while reduction can produce alcohols.
科学的研究の応用
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester has several applications in scientific research:
作用機序
The mechanism of action of benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: This compound lacks the tetrazole ring and has different chemical properties.
4-(1H-Tetrazol-5-yl)benzoic acid: This compound has a similar structure but differs in the functional groups attached to the benzoic acid moiety.
Uniqueness
The presence of the tetrazole ring in benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester imparts unique chemical properties such as increased acidity and the ability to form stable complexes with metals . These properties make it distinct from other benzoic acid derivatives and valuable for various applications.
特性
CAS番号 |
62642-71-1 |
|---|---|
分子式 |
C10H11N5O2 |
分子量 |
233.23 g/mol |
IUPAC名 |
methyl 4-[(2H-tetrazol-5-ylamino)methyl]benzoate |
InChI |
InChI=1S/C10H11N5O2/c1-17-9(16)8-4-2-7(3-5-8)6-11-10-12-14-15-13-10/h2-5H,6H2,1H3,(H2,11,12,13,14,15) |
InChIキー |
KZTQSDRIDXJOQC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)

![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)



methanone](/img/structure/B14514008.png)

![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)


![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)

